molecular formula C14H18N6O B1331976 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone CAS No. 436092-93-2

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone

Cat. No. B1331976
M. Wt: 286.33 g/mol
InChI Key: QJCDQGSZXLWSJG-UHFFFAOYSA-N
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Description

“2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone” is a compound with the molecular formula C13H16N6O . It is a derivative of tetrazole, a class of heterocyclic compounds that are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of amines with formic acid or its equivalents . The incorporation of the heterocyclic moiety into the scaffold has been found to improve the bioactive properties of the target derivatives .


Molecular Structure Analysis

The molecular structure of “2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone” includes a tetrazole ring, an amine group, and a piperidinyl group . The InChI code for this compound is InChI=1S/C13H16N6O/c14-11-5-3-10 (4-6-11)13-15-17-19 (16-13)9-12 (20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2 .


Physical And Chemical Properties Analysis

The molecular weight of “2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone” is 272.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Antimicrobial Applications

A significant area of research for compounds like 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone is their antimicrobial activity. Several studies have synthesized novel tetrazole substituted piperidine derivatives, including those related to this compound, and evaluated their antimicrobial activity. These compounds have shown promising results against various microbial strains, suggesting their potential as new lead molecules in antimicrobial therapy.

  • Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) in ISRN Organic Chemistry conducted a study on similar compounds and found several to exhibit good antimicrobial activity when compared with reference drugs (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
  • Merugu, Ramesh, and Sreenivasulu (2010) also explored the synthesis and antibacterial activity of related piperidine containing compounds, indicating their potential as antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antifungal and Antiviral Activity

Some derivatives of this compound have been investigated for their antifungal and antiviral properties. This includes research into their effectiveness against specific fungi and viruses, highlighting their potential in developing new antifungal and antiviral medications.

Anticancer and Antileukemic Applications

Another critical area of research is the evaluation of these compounds for their potential anticancer and antileukemic activities. Studies have synthesized novel derivatives and tested them against various cancer cell lines, showing promising results in inhibiting cancer cell proliferation.

Antinociceptive Activity

Research has also been conducted into the antinociceptive (pain-relieving) properties of related compounds. This explores their potential use in pain management, offering a new avenue for developing analgesic drugs.

  • Rajasekaran and Thampi (2005) synthesized derivatives and evaluated them for antinociceptive activity, identifying compounds with significant potential in this area (Rajasekaran & Thampi, 2005).

Future Directions

The future directions for “2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone” could involve further exploration of its biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-12-6-4-11(5-7-12)14-16-18-20(17-14)10-13(21)19-8-2-1-3-9-19/h4-7H,1-3,8-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCDQGSZXLWSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360627
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone

CAS RN

436092-93-2
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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